

Independent Analysis of Cirtuvivint: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Cirtuvivint

Cat. No.: B3325501

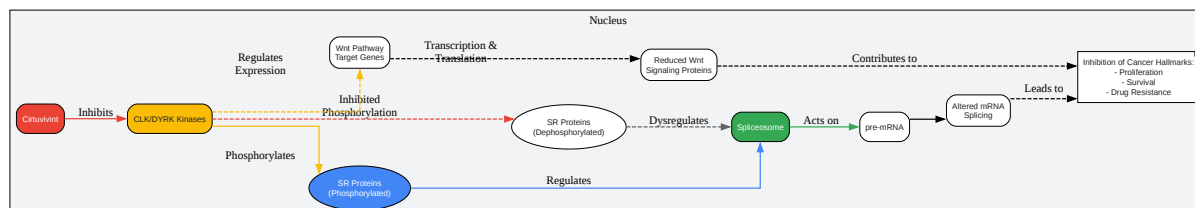
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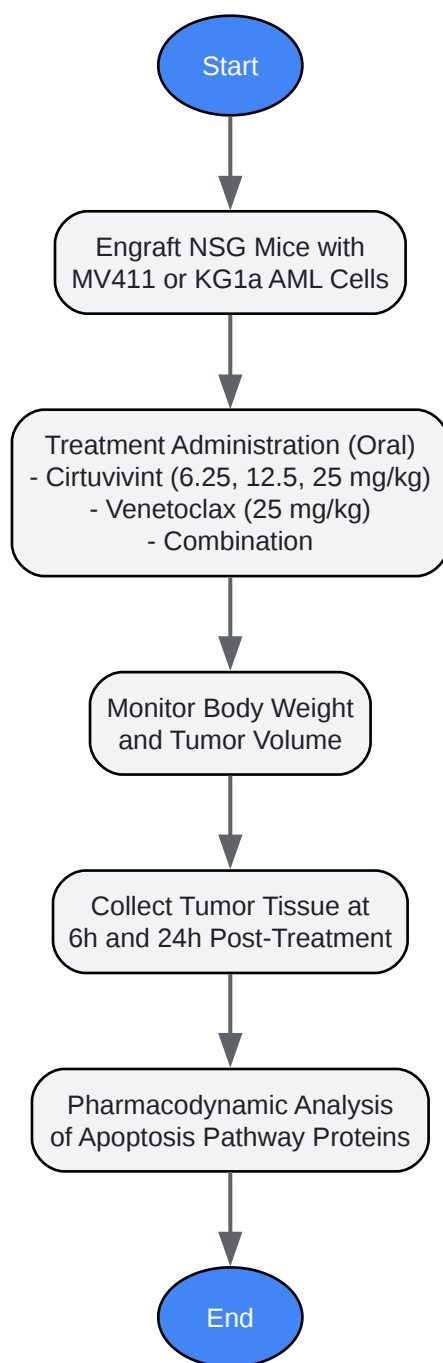
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This guide provides an independent verification of published data on **Cirtuvivint** (SM08502), a first-in-class oral inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of **Cirtuvivint**'s performance against other relevant therapies and detailing the experimental protocols from published studies.

Mechanism of Action: A Dual Inhibitor of CLK and DYRK

Cirtuvivint's primary mechanism of action is the inhibition of CLK and DYRK kinases.[1] This dual inhibition disrupts the process of alternative pre-mRNA splicing, which is crucial for the expression of various proteins, including those involved in cancer cell proliferation, survival, and resistance to treatment.[1] By modulating the splicing machinery, **Cirtuvivint** can alter the landscape of protein isoforms within a cell, representing a novel therapeutic strategy.[2] Furthermore, the inhibition of these kinases has been shown to suppress the Wnt signaling pathway, which is frequently dysregulated in various cancers.[3]





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References

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- 3. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
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